molecular formula C14H14ClNO2 B3010981 (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid CAS No. 1173662-53-7

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B3010981
CAS No.: 1173662-53-7
M. Wt: 263.72
InChI Key: WYOSTIMAWGMEOL-LBPRGKRZSA-N
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Description

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a 4-chlorophenyl group and a 1H-pyrrol-1-yl group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and pyrrole.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of a suitable catalyst to form an intermediate compound.

    Addition of Butanoic Acid: The intermediate is then reacted with butanoic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific combination of a chiral center, 4-chlorophenyl group, and 1H-pyrrol-1-yl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and synthetic chemistry. The compound features a 4-chlorophenyl group and a 1H-pyrrol-1-yl moiety attached to a butanoic acid backbone, making it a versatile molecule for various applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing pyrrole structures exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies on related pyrrole compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, suggesting that this compound may exhibit similar efficacy due to its structural characteristics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
  • Cellular Pathways : By affecting pathways such as apoptosis and cell cycle regulation, this compound could potentially alter cell fate decisions.

Case Studies and Experimental Data

Several studies have explored the biological activities of pyrrole-containing compounds. For instance:

CompoundActivityMIC (μg/mL)Reference
Pyrrole Derivative AAntibacterial3.12
Pyrrole Derivative BAnticancerIC50 10 μM
This compoundPotentially similar activities expected due to structural analogiesTBDThis study

These findings highlight the need for further investigation into the specific biological activities of this compound.

Synthetic Routes and Future Directions

The synthesis of this compound typically involves:

  • Condensation Reaction : 4-chlorobenzaldehyde reacts with pyrrole under catalytic conditions.
  • Formation of Intermediate : An intermediate is formed which is then reacted with butanoic acid.
  • Final Product Formation : The final product is obtained through controlled reactions ensuring high yield and purity.

Future research should focus on optimizing these synthetic routes to enhance yield while exploring the compound's full biological potential through in vitro and in vivo studies.

Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOSTIMAWGMEOL-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C[C@H](CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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